molecular formula C18H18N4O2S B2460399 N-benzyl-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 632289-20-4

N-benzyl-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2460399
CAS RN: 632289-20-4
M. Wt: 354.43
InChI Key: LWFCKAMYHRHYHA-UHFFFAOYSA-N
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Description

“N-benzyl-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide” is a chemical compound with the molecular formula C18H18N4O2S . It has a molecular weight of 354.43 .


Synthesis Analysis

The synthesis of related compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C18H18N4O2S . The InChI code for a similar compound is 1S/C11H11N3O3S/c1-5-3-6(2)12-9-8(5)10(17)14-11(13-9)18-4-7(15)16/h3H,4H2,1-2H3,(H,15,16)(H,12,13,14,17) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation, cyclization, elimination, and methylation .

Scientific Research Applications

Crystal Structure Analysis

Research involving compounds structurally related to N-benzyl-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide often focuses on determining their crystal structures. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal insights into the conformational characteristics of these molecules, such as their folded conformations and intramolecular hydrogen bonding patterns, which are crucial for understanding their chemical behavior and interaction potentials (Subasri et al., 2016); (Subasri et al., 2017).

Pharmacological Applications

Several derivatives of pyrimidine, including those related to N-benzyl-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide, have been synthesized and evaluated for their potential as antitumor agents and inhibitors of specific enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These studies highlight the compound's relevance in the development of new therapeutic agents with applications in cancer treatment and the management of diseases caused by pathogenic microorganisms (Gangjee et al., 2007); (Gangjee et al., 2008).

Material Science and Biochemical Studies

Compounds structurally similar to N-benzyl-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide have been utilized in studies focusing on material science and biochemical applications, such as the investigation of fluorescence binding with bovine serum albumin. These studies provide valuable insights into the interaction mechanisms of these compounds with biological macromolecules, contributing to our understanding of their potential biomedical applications (Meng et al., 2012).

properties

IUPAC Name

N-benzyl-2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-11-8-12(2)20-16-15(11)17(24)22-18(21-16)25-10-14(23)19-9-13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3,(H,19,23)(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFCKAMYHRHYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide

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